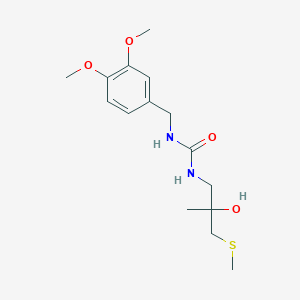

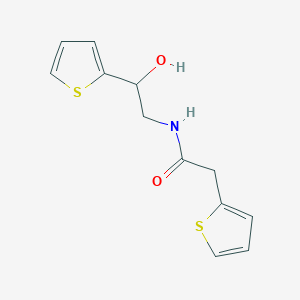

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as DM-1 and is a member of the urea family of compounds. DM-1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Cocondensation with Methylolphenols

Tomita and Hse (1992) explored the reactions of urea with methylolphenols under acidic conditions, confirming the formation of various urea derivatives through 13C-NMR spectroscopy and GPC analysis. This study suggests potential applications in polymer science and materials engineering, given the ability to synthesize alternative copolymers through urea's reaction with phenolic compounds Tomita & Hse, 1992.

Synthesis of N-Hydroxythiourea

Sato and Stammer (1976) achieved the synthesis of N-hydroxythiourea, highlighting the versatility of urea derivatives in synthesizing compounds with potential biological activities. Although this specific compound showed no activity in their study, the methodology could be relevant for synthesizing other therapeutically active molecules Sato & Stammer, 1976.

Deuterium-Labeled Urea Derivatives for LC–MS Analysis

Liang et al. (2020) synthesized a deuterium-labeled urea derivative as an internal standard for liquid chromatography–mass spectrometry (LC–MS) analysis, highlighting its application in pharmacokinetics and drug metabolism studies. This approach underscores the importance of urea derivatives in analytical chemistry for drug development Liang et al., 2020.

Anti-HIV-1 Activity of Urea Derivatives

Sakakibara et al. (2015) synthesized a series of urea derivatives to evaluate them as non-nucleoside HIV-1 reverse transcriptase inhibitors. Their work demonstrates the potential of urea derivatives in developing new antiviral agents, with some compounds showing good-to-moderate activities against HIV-1 Sakakibara et al., 2015.

Metabolism of Cardiotonic Agents

Suzuki, Hashimura, and Takeyama (1983) described the metabolism of a cardiotonic agent involving urea derivatives, providing insights into the metabolic pathways and transformations of such compounds in humans. This research is crucial for understanding the biotransformation of therapeutic agents Suzuki, Hashimura, & Takeyama, 1983.

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-15(19,10-22-4)9-17-14(18)16-8-11-5-6-12(20-2)13(7-11)21-3/h5-7,19H,8-10H2,1-4H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCHFZFCPRMJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)

![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613365.png)

![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)

![Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)